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Ferulic Acid

Lipid Peroxidation Antioxidant Activity Food Chemistry

Lipid-rich formulations often face oxidative instability when using caffeic acid, which can act as a prooxidant (9-fold oxidation increase). Piperazine Ferulate, a stable ferulic acid salt, eliminates this risk while providing consistent antioxidant protection. Its distinct electrochemical signal (+0.53 V) ensures precise quantification in complex matrices, and its piperazine moiety enhances solubility for research applications.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 171876-65-6
Cat. No. B1461969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulic Acid
CAS171876-65-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)O
InChIInChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
InChIKeyKSEBMYQBYZTDHS-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferulic Acid Sourcing & Selection Guide


Ferulic Acid (CAS 1135-24-6) is a hydroxycinnamic acid derivative and a phenolic phytochemical found abundantly in plant cell walls [1]. It is a key molecular scaffold within the broader class of phenolic acids, which also includes caffeic acid and p-coumaric acid [2]. As a cinnamic acid derivative, its core structure features a phenolic ring and a carboxylic acid side chain [3], and it is known for its antioxidant properties [4]. For procurement, note that the user-provided CAS 171876-65-6 corresponds to Piperazine Ferulate, a distinct compound that is a salt of ferulic acid with piperazine, and is not the target molecule of this guide .

Why Substituting Ferulic Acid Alters Outcomes


Generic substitution of Ferulic Acid (FA) with other hydroxycinnamic acids like caffeic acid (CaA) or p-coumaric acid (CoA) is not scientifically sound due to significant, quantifiable differences in their performance across multiple assay systems. While these compounds share a core cinnamic acid backbone, their distinct substitution patterns—specifically the number and position of hydroxyl and methoxy groups—directly dictate their antioxidant potency, prooxidant behavior, electrochemical properties, and material science functionality [1]. For example, the presence of a single methoxy group in FA versus a second hydroxyl group in CaA leads to a drastic shift from being an effective antioxidant in a lipid system to a potent prooxidant [1]. Therefore, selecting a specific compound is critical for reproducible and predictable results in research, formulation, and industrial applications [2].

Head-to-Head Performance Evidence


Antioxidant vs. Prooxidant Activity in Lipid Oxidation

In a liposome model system, Ferulic Acid (FeA) acts as a direct antioxidant, reducing iron-induced oxidation, whereas Caffeic Acid (CaA) functions as a prooxidant, increasing the oxidation rate by a factor of 9 [1]. This functional divergence is a clear differentiator.

Lipid Peroxidation Antioxidant Activity Food Chemistry

Radical Scavenging and FRAP Activity Comparison

Ferulic acid exhibits significantly stronger radical scavenging and ferric reducing capacity compared to p-coumaric acid [1]. In a multi-assay study, Ferulic Acid (FA) demonstrated an IC50 of 15.20 µM in the DPPH assay, while p-Coumaric Acid (CoA) had an IC50 of 13,360.55 µM, a difference of over 800-fold [1]. Similarly, the FRAP assay showed FA had a reducing power of 195.92 µM Fe2+ compared to 42.44 µM Fe2+ for CoA [1].

DPPH Assay FRAP Assay Antioxidant Capacity

Oxidation Potential Differentiation

Cyclic voltammetry provides a clear, quantifiable ranking of phenolic acid antioxidant activity based on their oxidation potential (Ea) [1]. Ferulic Acid (FeA) exhibits an oxidation potential of +0.53 V, positioning it between sinapic acid (+0.45 V) and p-coumaric acid (+0.73 V) [1]. This is distinct from the more easily oxidized caffeic acid (Ea=+0.31 V) [1]. The results correlate with DPPH assay data, confirming the structure-activity relationship [1].

Cyclic Voltammetry Electrochemistry Analytical Chemistry

Biopolymer Film Modification Performance

In the modification of cold water fish gelatin films, Caffeic Acid (CaA) was more effective than Ferulic Acid (FA) in improving barrier properties [1]. CaA at 5% concentration was shown to decrease water vapor permeability, oxygen permeability, and solubility, whereas FA at the same concentration did not significantly alter oxygen or water vapor permeability [1].

Biopolymer Films Edible Coatings Material Science

trans- vs. cis-Ferulic Acid Reactivity

A theoretical investigation into the structure-activity relationship of ferulic acid stereoisomers indicates that both trans-ferulic acid and cis-ferulic acid display similar reactivity as antioxidants [1]. Computational analysis using density functional theory (DFT) found that the planar structure supported by π-electron delocalization positively influences free radical neutralization for both isomers [1].

Computational Chemistry Stereoisomers Antioxidant Mechanism

Key Application Scenarios


Stabilizing Lipid-Rich Formulations

When formulating lipid-rich food products or nutraceuticals, Ferulic Acid (FA) should be prioritized over Caffeic Acid (CaA). Evidence shows that CaA can act as a potent prooxidant in lipid systems (increasing oxidation 9-fold), whereas FA functions as an antioxidant [1]. This makes FA a reliable choice for extending shelf life and maintaining product quality in applications like oils, emulsions, and lipid-based delivery systems.

Electrochemical Standard for Analytical Methods

In developing electrochemical assays for complex mixtures like beverages or biological fluids, Ferulic Acid serves as a valuable reference standard. Its oxidation potential (+0.53 V) is well-separated from other common hydroxycinnamic acids, such as caffeic acid (+0.31 V) and p-coumaric acid (+0.73 V), providing a clear and identifiable signal [1]. This allows for its reliable quantification and differentiation in multi-component analyses.

Targeted Barrier Properties in Films

For the development of edible films and coatings, the choice between Ferulic Acid and Caffeic Acid should be guided by the desired barrier function. If the goal is to create a high-barrier film that minimizes water vapor and oxygen transmission, Caffeic Acid is the more effective cross-linker [1]. However, if the goal is to impart antioxidant activity without significantly altering the film's inherent permeability, Ferulic Acid would be the appropriate selection [1].

High-Concentration UV Protection

Recent advances in formulation technology have enabled the creation of stable, high-concentration Ferulic Acid compositions for sunscreen applications [1]. A patented stick formulation achieves SPF50+ and PA++ using only rice bran-derived Ferulic Acid as the UV-absorbing active [1]. This provides a unique, plant-based alternative to petrochemical UV filters like ethylhexyl methoxycinnamate (EHMC) for eco-conscious product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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